molecular formula C17H12Cl2O3S B7454064 Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate

Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate

Cat. No.: B7454064
M. Wt: 367.2 g/mol
InChI Key: XOGKILMNYCQIDR-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of other chemicals, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate has been studied to understand its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase. Additionally, it has been found to have potential antifungal activity by inhibiting the growth of certain fungi.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Additionally, it has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine, which can lead to various physiological effects.

Advantages and Limitations for Lab Experiments

Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate has various advantages and limitations for lab experiments. One of the advantages is its reproducibility in the synthesis process, which makes it a reliable compound for research. Additionally, its potential applications in various fields make it a versatile compound for scientific research. However, one of the limitations is its toxicity, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its potential applications.

Future Directions

There are various future directions for the research on Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate. One of the directions is the exploration of its potential applications in the field of medicine, particularly in the development of new drugs. Additionally, further studies on its mechanism of action can lead to a better understanding of its biochemical and physiological effects. Furthermore, the synthesis of new compounds using this compound as a starting material can lead to the discovery of new compounds with potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been found to be efficient and reproducible, and its mechanism of action has been studied to understand its biochemical and physiological effects. Further research on this compound can lead to the discovery of new compounds with potential applications in various fields.

Synthesis Methods

The synthesis of Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate involves the reaction of naphthalene-1-amine with 2,4-dichloro-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound. This method has been reported in various scientific papers, and it has been found to be efficient and reproducible.

Scientific Research Applications

Naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate has been used in various scientific research applications. It has been used in the synthesis of other chemicals such as N-(naphthalen-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide, which has been found to have potential anticancer activity. Additionally, this compound has been used in the synthesis of compounds with potential antibacterial and antifungal activity.

Properties

IUPAC Name

naphthalen-1-yl 2,4-dichloro-5-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O3S/c1-11-9-17(15(19)10-14(11)18)23(20,21)22-16-8-4-6-12-5-2-3-7-13(12)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGKILMNYCQIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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